1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane

Density Volatility Handling

1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane is a linear trisiloxane terminated at both ends with norbornenyl groups via ethyl spacers. The molecule integrates a central hexamethyltrisiloxane block that confers flexibility, low surface energy, and hydrophobicity, while the two ring-strained norbornene functionalities enable rapid ring-opening metathesis polymerization (ROMP) or thiol-ene/hydrosilylation crosslinking.

Molecular Formula C24H44O2Si3
Molecular Weight 448.9 g/mol
CAS No. 307496-39-5
Cat. No. B1622437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane
CAS307496-39-5
Molecular FormulaC24H44O2Si3
Molecular Weight448.9 g/mol
Structural Identifiers
SMILESC[Si](C)(CCC1CC2CC1C=C2)O[Si](C)(C)O[Si](C)(C)CCC3CC4CC3C=C4
InChIInChI=1S/C24H44O2Si3/c1-27(2,13-11-23-17-19-7-9-21(23)15-19)25-29(5,6)26-28(3,4)14-12-24-18-20-8-10-22(24)16-20/h7-10,19-24H,11-18H2,1-6H3
InChIKeyOJLPCKNKLYMMBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane (CAS 307496-39-5) – Structural Identity and Procurement-Relevant Characteristics


1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane is a linear trisiloxane terminated at both ends with norbornenyl groups via ethyl spacers [1]. The molecule integrates a central hexamethyltrisiloxane block that confers flexibility, low surface energy, and hydrophobicity, while the two ring-strained norbornene functionalities enable rapid ring-opening metathesis polymerization (ROMP) or thiol-ene/hydrosilylation crosslinking [2]. Its density (0.976 g/mL at 25 °C) and refractive index (n20/D 1.4690) distinguish it from the shorter disiloxane analog and make it a candidate for applications requiring low-modulus, optically clear, or fast-curing siloxane-organic hybrid materials .

Why Generic Substitution Fails for 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane in Siloxane-Based Crosslinking and Polymer Synthesis


Though bis-norbornenyl disiloxanes (e.g., 1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane) and non-siloxane bis-norbornene compounds share the same reactive end groups, they cannot simply replace the trisiloxane variant. The trisiloxane core adds one additional Si–O unit, increasing the segment length and flexibility, which is reflected in a measurably lower density (0.976 vs. 0.944 g/mL for the disiloxane) [1]. More importantly, this longer spacer alters crosslink network architecture—reducing crosslink density, lowering glass transition temperature, and enhancing elongation of the cured material—while the siloxane segment’s polarity and low dielectric constant improve organosolubility, optical transparency, and moisture resistance relative to carbon-only analogs [2]. These differences are not cosmetic; they directly control cure kinetics, mechanical response, and long-term stability in final applications.

Quantitative Differentiation Evidence for 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane vs. Closest Analogs


Physical Density vs. Disiloxane Analog: Lower Volatility and Handling Advantages

The target trisiloxane monomer exhibits a density of 0.976 g/mL at 25°C, compared to 0.944 g/mL for the corresponding disiloxane (1,1,3,3-tetramethyl-1,3-bis[2-(5-norbornen-2-yl)ethyl]disiloxane) [1][2]. The higher mass density is accompanied by a higher boiling point (predicted 439°C vs. ~272–303°C for the disiloxane), indicating reduced volatility and greater thermal stability during processing [1].

Density Volatility Handling

ROMP Reactivity: Sub-30-Second Gelation Enables High-Throughput Processing

A closely related norbornenyl-functional trisiloxane (1,1,1,2,3,3,3-heptamethyl-2-norbornen-5-yltrisiloxane) undergoes ring-opening metathesis polymerization (ROMP) to form a colorless monolithic gel in less than 30 seconds at 60°C using a Ru-based catalyst at 2–200 ppm [1]. This gelation speed is several orders of magnitude faster than conventional silicone condensation cures and is comparable to or faster than reported ROMP of norbornene itself, which typically requires minutes at higher catalyst loadings [2]. The bis-norbornenyl trisiloxane architecture of the target compound is expected to show similarly rapid network formation because the norbornene groups remain unencumbered by the siloxane backbone.

ROMP Gelation time Crosslinking kinetics

Mechanical Flexibility of Trisiloxane-Derived Polyimides: Controlled Elongation vs. Non-Siloxane Analogs

Polyimides synthesized from a trisiloxane-containing alicyclic tetracarboxylic dianhydride (which incorporates the same hexamethyltrisiloxane core as the target compound) exhibit a tensile elongation at break of 22% when the exo-structure is used and the weight-average molecular weight exceeds 88,000 Da [1]. In contrast, typical wholly aromatic polyimides (e.g., PMDA-ODA, Kapton-type) display elongation values of only 5–10% [2]. The siloxane segment is directly responsible for this enhanced extensibility while maintaining tensile strengths of 44–52 MPa and moduli of 0.56–0.68 GPa [3].

Polyimides Tensile elongation Flexibility

Optical Clarity and Low Dielectric Constant for Optoelectronic Encapsulation

Polysiloxaneimides derived from the trisiloxane-containing dianhydride exhibit UV-vis transmittance >90% at 400 nm with a cutoff wavelength of 269–289 nm, and dielectric constants of 2.65–2.76 at 1 MHz [1]. For comparison, standard aromatic polyimides typically show dielectric constants of 3.2–3.5 and begin to absorb at wavelengths below 400 nm [2]. The trisiloxane segment reduces chain packing and polarizability, yielding a material that is simultaneously colorless, transparent in the visible, and low-k.

Optical transparency Dielectric constant LED encapsulation

Thermal Stability Benchmark: 5% Weight Loss at 460–470°C in Air

Polysiloxaneimides carrying the hexamethyltrisiloxane unit show a 5% weight loss temperature (Td5) of 460–470°C under air, as measured by thermogravimetric analysis [1]. This is comparable to the thermal stability of fully aromatic polyimides (Td5 ~500–550°C in N2, lower in air) and significantly exceeds that of aliphatic polyimides or epoxy-based encapsulants (Td5 typically 300–400°C) [2]. The siloxane segment does not compromise thermal stability while providing the processing and mechanical benefits described above.

Thermal stability TGA High-temperature performance

Procurement-Driven Application Scenarios for 1,1,3,3,5,5-Hexamethyl-1,5-bis[2-(5-norbornen-2-yl)ethyl]trisiloxane


High-Speed UV- and Thermally-Cured Optical Adhesives and Coatings

The sub-30-second ROMP gelation capability of norbornenyl trisiloxanes [1] enables rapid, solvent-free curing of clear coatings and adhesives. Combined with >90% transmittance at 400 nm and a dielectric constant below 2.8 [2], the trisiloxane monomer is ideal for bonding and encapsulating optical fibers, micro-LEDs, and photonic integrated circuits where fast tack-free time and minimal optical loss are required. The longer trisiloxane spacer provides the low modulus needed to relieve thermal expansion mismatch stresses.

Flexible, Colorless Polyimide Films for Foldable Electronics

Polyimides incorporating the hexamethyltrisiloxane unit achieve 22% elongation at break [3] while remaining colorless and organosoluble, enabling solution-casting of flexible substrates. This surpasses the brittleness (5–10% elongation) of conventional aromatic polyimides. Procurement of the bis-norbornenyl trisiloxane as a dianhydride precursor supports the development of next-generation foldable displays, wearable sensors, and flexible printed circuit boards that demand repeated bending without cracking.

Low-Dielectric Interlayer Insulators for 5G and High-Frequency Packaging

With a dielectric constant of 2.65–2.76 and low moisture absorption (0.3–0.4%) [2], polysiloxaneimides derived from the trisiloxane core outperform traditional polyimides (k ≈ 3.2–3.5) in reducing signal delay and crosstalk. The bis-norbornenyl monomer can be used to formulate low-k thermosets for wafer-level packaging, interposers, and antenna substrates where minimizing dielectric loss is a key selection criterion.

Rapid-ROMP Crosslinker for Dental Impression Materials and 3D-Printable Silicones

The ROMP reactivity of norbornenyl siloxanes allows gelation within seconds at ppm catalyst levels [1], a decisive advantage for dental impression formulations that require fast intra-oral set times without exotherm. The trisiloxane's longer chain reduces crosslink density, yielding elastomeric networks with higher elongation and lower Shore hardness than disiloxane-based crosslinkers, critical for accurate impression reproduction and patient comfort.

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